Ethanesulfonyl-3-nitro-1H-pyrazole
Description
Ethanesulfonyl-3-nitro-1H-pyrazole is a pyrazole derivative featuring a nitro (-NO₂) group at the 3-position and an ethanesulfonyl (-SO₂CH₂CH₃) substituent. The nitro group is a strong electron-withdrawing moiety, influencing reactivity and stability, while the sulfonyl group enhances solubility in polar solvents and may modulate biological activity. Pyrazole cores are widely studied for their applications in medicinal chemistry and materials science due to their versatile substitution patterns and heterocyclic stability.
Properties
Molecular Formula |
C5H7N3O4S |
|---|---|
Molecular Weight |
205.19 g/mol |
IUPAC Name |
1-ethylsulfonyl-3-nitropyrazole |
InChI |
InChI=1S/C5H7N3O4S/c1-2-13(11,12)7-4-3-5(6-7)8(9)10/h3-4H,2H2,1H3 |
InChI Key |
YNGYAJSQXVVNDV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : this compound’s nitro and sulfonyl groups create a highly electron-deficient pyrazole core, unlike the mixed electronic environments in ’s compounds (fluoro/hydroxyl) .
- Hybrid vs. Substituted Systems : Compound 21ec (triazole-pyrazole hybrid) introduces a fused heterocyclic system, contrasting with this compound’s single-ring substitution .
Key Observations :
- Synthetic Routes : this compound likely requires sulfonylation and nitration steps, differing from the cyclocondensation () or click chemistry () approaches .
- Analytical Consistency : All compounds in and showed agreement between calculated and measured elemental compositions, underscoring rigorous validation practices .
Table 3: Physicochemical and Functional Properties
Key Observations :
- Solubility : this compound’s sulfonyl group likely enhances aqueous solubility compared to fluorinated analogs in .
- Stability : Fluorine and hydroxyl groups in ’s compounds may improve thermal stability via H-bonding, whereas the nitro group in the target compound could increase sensitivity to reduction .
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